molecular formula C8H15NO3 B2495913 Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate CAS No. 2165715-15-9

Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate

Cat. No. B2495913
CAS RN: 2165715-15-9
M. Wt: 173.212
InChI Key: HCQAFBJWYZNPIT-BQBZGAKWSA-N
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Description

Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

The exact mechanism of action of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its potential as a chiral building block in the synthesis of other biologically active compounds. It also exhibits promising pharmacological properties that make it a potential candidate for the development of new drugs. However, one of the limitations of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One potential area of research is the development of new drugs based on Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate that exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in the treatment of various inflammatory and neoplastic diseases. Additionally, the synthesis of new derivatives of Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and the study of their pharmacological properties is an area of ongoing research.

Synthesis Methods

Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is synthesized through a multi-step process that involves the reaction of 2,5-dioxopyrrolidin-1-yl methanol with methyl iodide in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in various in vitro and in vivo studies. Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.

properties

IUPAC Name

methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-5-6-3-4-7(9-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQAFBJWYZNPIT-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@H](N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate

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